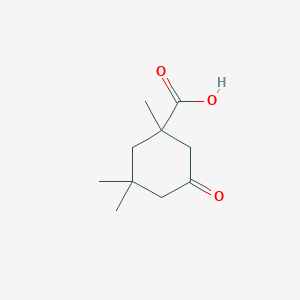

1,3,3-三甲基-5-氧代环己烷羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

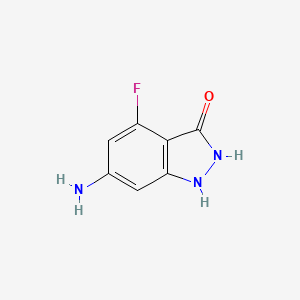

1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid is a derivative of cyclohexanecarboxylic acid with additional methyl and oxo substituents. This compound is related to cyclohexane-1,3,5-tricarboxylic acid (CTA), which has been studied for its ability to form various supramolecular structures when co-crystallized with organic bases . The presence of multiple carboxylic acid groups in CTA allows for the formation of complex hydrogen bond networks, which can be influenced by the nature of the substituents on the cyclohexane ring.

Synthesis Analysis

The synthesis of related cyclohexanecarboxylic acid derivatives involves various strategies. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde has been described, which involves photochemical and acid-catalyzed rearrangements . Although not directly related to 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, this process highlights the potential synthetic routes that could be adapted for the synthesis of such derivatives.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives, such as CTA, has been extensively studied. These molecules typically adopt a chair conformation, with substituents occupying equatorial or axial positions depending on their nature and steric requirements . The molecular structure of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid would likely be influenced by the presence of the oxo and methyl groups, potentially affecting its reactivity and ability to form supramolecular structures.

Chemical Reactions Analysis

The chemical reactivity of cyclohexanecarboxylic acid derivatives can be quite diverse. For example, the trimethyl ester of CTA can undergo various reactions due to the presence of the ester groups . The oxo group in 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid would be expected to confer additional reactivity, possibly through keto-enol tautomerism or reactions with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylic acid derivatives are influenced by their functional groups. For instance, the presence of carboxylic acid groups in CTA leads to the formation of strong O–H⋯O and weak C–H⋯O hydrogen bonds, which can dictate the compound's solubility, melting point, and crystal structure . The trimethylated derivatives of CTA show that steric effects can influence the conformational preferences of the molecule in both solution and the crystalline state . The additional methyl and oxo groups in 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid would similarly affect its physical properties, such as solubility and boiling point, as well as its chemical properties, including acidity and reactivity.

科学研究应用

有机合成和化学中间体

1,3,3-三甲基-5-氧代环己烷羧酸是有机化学中感兴趣的化合物,因为它有潜力作为更复杂分子的构建块。例如,吲哚合成一直是广泛研究的课题,因为吲哚生物碱在有机合成中的重要性(Taber & Tirunahari, 2011)。尽管没有直接提到具体化合物,但为吲哚合成开发的方法可能适用于或改编为1,3,3-三甲基-5-氧代环己烷羧酸的衍生物。

生物技术和生物基材料

在生物技术领域,对化学生产可持续途径的关注突显了利用生物基中间体生产有价值化学品的潜力。例如,从生物质生产乳酸被探索,因为它在合成各种化学品,包括可能与化学相关或从类似前体合成的羟基羧酸(Gao, Ma, & Xu, 2011)方面具有实用性。虽然没有直接提到1,3,3-三甲基-5-氧代环己烷羧酸,但将生物质转化为有价值的化学前体的原则是相关的。

聚合物科学与工程

聚合物科学是另一个羧酸衍生物,如1,3,3-三甲基-5-氧代环己烷羧酸,找到应用的领域。从生物基单体合成聚合物越来越受关注,以开发可持续材料。关于用于液-液分离的聚[(1-三甲基硅基)-1-丙炔]的研究(Volkov, Volkov, & Khotimskiǐ, 2009)展示了使用复杂羧酸作为聚合物合成中的前体或改性剂的潜力,用于特定应用,如膜技术。

绿色化学与可持续过程

绿色化学的进步导致对传统石油化学品的可持续合成途径的探索。例如,从可再生资源中微生物生产中链二羧酸(Li et al., 2020)展示了朝着生物技术生产方法的趋势,这种方法可能适用于合成或改性类似1,3,3-三甲基-5-氧代环己烷羧酸的化合物。

属性

IUPAC Name |

1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-9(2)4-7(11)5-10(3,6-9)8(12)13/h4-6H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFBPPHVKLFHLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(C1)(C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648230 |

Source

|

| Record name | 1,3,3-Trimethyl-5-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid | |

CAS RN |

91057-32-8 |

Source

|

| Record name | 1,3,3-Trimethyl-5-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。